molecular formula C17H13F9N2O2S B14156396 Ethyl 6-(nonafluorobutyl)-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 281189-83-1

Ethyl 6-(nonafluorobutyl)-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14156396
CAS No.: 281189-83-1
M. Wt: 480.3 g/mol
InChI Key: DPPZXQLFUUGHRN-UHFFFAOYSA-N
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Description

Ethyl 6-(nonafluorobutyl)-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a nonafluorobutyl group, a phenyl group, and a sulfanylidene group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(nonafluorobutyl)-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with nonafluorobutylamine, followed by cyclization with thiourea and subsequent esterification. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(nonafluorobutyl)-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(nonafluorobutyl)-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(nonafluorobutyl)-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The nonafluorobutyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfanylidene group may participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl nonafluorobutyl ether: Similar in containing a nonafluorobutyl group but differs in its overall structure and properties.

    Nonafluorobutyl methyl ether: Another compound with a nonafluorobutyl group, used as a solvent in various applications.

Uniqueness

Ethyl 6-(nonafluorobutyl)-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.

Properties

CAS No.

281189-83-1

Molecular Formula

C17H13F9N2O2S

Molecular Weight

480.3 g/mol

IUPAC Name

ethyl 6-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H13F9N2O2S/c1-2-30-12(29)9-10(8-6-4-3-5-7-8)27-13(31)28-11(9)14(18,19)15(20,21)16(22,23)17(24,25)26/h3-7,10H,2H2,1H3,(H2,27,28,31)

InChI Key

DPPZXQLFUUGHRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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